![molecular formula C14H20BrNO3 B4889950 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B4889950.png)
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol
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Overview
Description
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 5-bromo-2,4-dimethoxyphenyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2,4-dimethoxybenzyl alcohol to introduce the bromine atom at the 5-position. This is followed by the formation of the piperidine ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-one.
Reduction: Formation of 1-[(2,4-Dimethoxyphenyl)methyl]piperidin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and hydroxyl functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,5-dimethoxybenzene
- 4-Bromo-1,2-dimethoxybenzene
- 1-Bromo-3,5-dimethoxybenzene
Uniqueness
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol is unique due to the presence of both a piperidine ring and a 5-bromo-2,4-dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-7-14(19-2)12(15)6-10(13)8-16-5-3-4-11(17)9-16/h6-7,11,17H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKXHWWFASZXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC(C2)O)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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